Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1030920-60-5
VCID: VC5685548
InChI: InChI=1S/C24H26ClNO3S/c1-2-29-23(28)21-16-30-24(26(21)22(27)19-8-10-20(25)11-9-19)14-12-18(13-15-24)17-6-4-3-5-7-17/h3-11,18,21H,2,12-16H2,1H3
SMILES: CCOC(=O)C1CSC2(N1C(=O)C3=CC=C(C=C3)Cl)CCC(CC2)C4=CC=CC=C4
Molecular Formula: C24H26ClNO3S
Molecular Weight: 443.99

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate

CAS No.: 1030920-60-5

Cat. No.: VC5685548

Molecular Formula: C24H26ClNO3S

Molecular Weight: 443.99

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate - 1030920-60-5

Specification

CAS No. 1030920-60-5
Molecular Formula C24H26ClNO3S
Molecular Weight 443.99
IUPAC Name ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate
Standard InChI InChI=1S/C24H26ClNO3S/c1-2-29-23(28)21-16-30-24(26(21)22(27)19-8-10-20(25)11-9-19)14-12-18(13-15-24)17-6-4-3-5-7-17/h3-11,18,21H,2,12-16H2,1H3
Standard InChI Key ATNOKZOSKNIADC-UHFFFAOYSA-N
SMILES CCOC(=O)C1CSC2(N1C(=O)C3=CC=C(C=C3)Cl)CCC(CC2)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₂₄H₂₆ClNO₃S and a molecular weight of 460.04 g/mol . Its structure combines:

  • A spiro[4.5]decane scaffold with fused thiazine (1-thia-4-aza) and cyclohexane rings.

  • A 4-chlorobenzoyl group at position 4, introducing electron-withdrawing effects.

  • An ethyl carboxylate ester at position 3, enhancing lipophilicity.

  • A phenyl substituent at position 8, contributing steric bulk .

Synthesis and Reaction Mechanisms

Synthetic Routes

The compound is synthesized via a multistep strategy:

  • Spirocyclization: Condensation of a hydrazine derivative (e.g., 4-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate) with thioglycolic acid under reflux, forming the spirothiazine core .

  • Acylation: Reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., Et₃N), introducing the chlorobenzoyl group .

Key Reaction Conditions:

  • Solvent: Dry benzene or toluene.

  • Temperature: Reflux (80–110°C).

  • Catalyst: None (free catalyst conditions) .

Mechanistic Insights

The spirocyclization proceeds via:

  • Nucleophilic attack by sulfur on a carbocation intermediate.

  • Ring closure through intramolecular hydrazine-carbonyl condensation, eliminating H₂O .
    Acylation follows standard nucleophilic acyl substitution, with the spirocyclic amine attacking the benzoyl chloride .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in DMSO, DMF, CHCl₃
LogP (Predicted)~3.5 (high lipophilicity)
StabilityStable under inert conditions

Notes:

  • The 4-chlorobenzoyl group enhances electrophilicity, potentially improving binding to biological targets.

  • The ethyl ester may serve as a prodrug moiety, hydrolyzing in vivo to the carboxylic acid .

Future Research Directions

  • Bioactivity Screening: Test against ALS enzyme models and cancer cell lines.

  • Prodrug Optimization: Evaluate hydrolysis kinetics of the ethyl ester in physiological conditions.

  • Structural Modifications: Explore substituent effects (e.g., replacing Cl with other halogens) .

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